7,9-Dihydro-2H-purine-2,8(3H)-dione 7,9-Dihydro-2H-purine-2,8(3H)-dione
Brand Name: Vulcanchem
CAS No.: 13230-99-4
VCID: VC20942981
InChI: InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
SMILES: C1=NC(=O)NC2=C1NC(=O)N2
Molecular Formula: C5H4N4O2
Molecular Weight: 152.11 g/mol

7,9-Dihydro-2H-purine-2,8(3H)-dione

CAS No.: 13230-99-4

Cat. No.: VC20942981

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

7,9-Dihydro-2H-purine-2,8(3H)-dione - 13230-99-4

Specification

CAS No. 13230-99-4
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
IUPAC Name 7,9-dihydro-3H-purine-2,8-dione
Standard InChI InChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
Standard InChI Key PRUGQYWGIVNHEM-UHFFFAOYSA-N
SMILES C1=NC(=O)NC2=C1NC(=O)N2
Canonical SMILES C1=NC(=O)NC2=C1NC(=O)N2

Introduction

Structural Characteristics

The molecular structure of 7,9-Dihydro-2H-purine-2,8(3H)-dione consists of a purine core with specific modifications. The purine numbering system places nitrogen atoms at positions 1, 3, 7, and 9, while carbon atoms occupy positions 2, 4, 5, 6, and 8. In this compound, carbonyl (C=O) groups are located at positions 2 and 8, which significantly influence its chemical reactivity and biological properties.
The "dihydro" designation in the compound name indicates reduction with hydrogen atoms at two positions in the purine ring system. Specifically, hydrogen atoms are present at positions 7 and 9, which are nitrogen atoms in the imidazole portion of the purine structure. The notations "2H" and "3H" in the name indicate that hydrogen atoms are attached to nitrogen atoms at positions 2 and 3, respectively.
This structural arrangement gives 7,9-Dihydro-2H-purine-2,8(3H)-dione distinct physicochemical properties. Like many purine derivatives, it likely exhibits limited water solubility but may dissolve more readily in organic solvents or under specific pH conditions. These properties are important considerations for both research applications and potential pharmaceutical formulations.

Comparative Structural Analysis

To better understand the structural nuances of 7,9-Dihydro-2H-purine-2,8(3H)-dione, a comparative analysis with structurally related compounds provides valuable context. Table 1 presents a comparison of key structural features among related purine derivatives:
Table 1: Comparative Structural Analysis of Related Purine Compounds

CompoundCAS NumberMolecular FormulaKey Structural FeaturesMolecular Weight
7,9-Dihydro-2H-purine-2,8(3H)-dione13230-99-4C5H4N4O2Carbonyl groups at positions 2 and 8~152 g/mol
9-methyl-7,9-dihydro-3H-purine-2,8-dione100047-70-9C6H6N4O2Methyl group at N9, carbonyl groups at positions 2 and 8166.14 g/mol
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione19039-41-9C7H8N4O3Methyl groups at N7 and N9, three carbonyl groups196.16 g/mol
6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dioneNot specified in resultsC6H6N4O2Methyl group at position 6, carbonyl groups at positions 2 and 8~166 g/mol
This structural comparison demonstrates how relatively minor modifications to the basic purine scaffold can create a diverse family of compounds with potentially different chemical and biological properties. These structural relationships are crucial for understanding structure-activity relationships in drug discovery efforts.
Compound ClassRepresentative StructureReported Biological ActivitiesReference
7,9-Dihydro-2H-purine-2,8(3H)-dioneBasic purine with carbonyl groups at positions 2 and 8Anticonvulsant activity
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneImidazole fused to purine coreSerotonin receptor affinity, antidepressant and anxiolytic effects
8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione derivativesSulfanyl group at position 8Antithyroid activity
These varied biological activities highlight the versatility of the purine scaffold for developing compounds with diverse pharmacological properties. Minor structural modifications can significantly alter the biological activity profile, allowing for the tailored design of compounds for specific therapeutic applications.

Natural Sources and Occurrence

7,9-Dihydro-2H-purine-2,8(3H)-dione has been identified in various natural sources, particularly marine organisms. According to search result, the compound is often isolated from marine organisms such as sponges belonging to the Amphimedon species and corals like Suberogorgia reticulata. This natural occurrence suggests ecological roles for the compound that may have evolved as chemical defense mechanisms or as signaling molecules.
The presence of this purine derivative in marine organisms aligns with the broader occurrence of purine alkaloids across diverse biological systems. Purines and their derivatives serve various biological functions, from components of genetic material to signaling molecules and metabolic intermediates.
The extraction and isolation of 7,9-Dihydro-2H-purine-2,8(3H)-dione from natural sources typically involves several steps:

  • Collection and preservation of biological samples

  • Extraction using appropriate solvents based on the compound's polarity

  • Fractionation through various chromatographic techniques

  • Structural confirmation using spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy
    The discovery of bioactive compounds like 7,9-Dihydro-2H-purine-2,8(3H)-dione in marine organisms underscores the importance of biodiversity as a source of potential therapeutic agents. Marine natural products continue to be a rich resource for drug discovery efforts, providing unique chemical structures that have evolved for specific biological activities.

Research Applications

Current research on 7,9-Dihydro-2H-purine-2,8(3H)-dione spans several scientific domains, with particular emphasis on pharmacological investigations. According to search result, the compound is being investigated for its potential to treat various conditions, particularly leveraging its anticonvulsant properties.
The research applications of 7,9-Dihydro-2H-purine-2,8(3H)-dione include:

  • Neurological disorder studies: The anticonvulsant activity makes it valuable for research into seizure disorders and potentially other neurological conditions.

  • Structure-activity relationship investigations: By synthesizing and evaluating derivatives with various structural modifications, researchers can understand how specific structural features affect biological activity.

  • Medicinal chemistry development: The compound serves as a scaffold for developing novel therapeutic agents, potentially leading to new drug candidates with enhanced properties.

  • Biochemical mechanism investigations: Studying how the compound interacts with biological targets helps elucidate fundamental cellular processes relevant to disease states.
    These research avenues parallel those being pursued with related compounds. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressants and anxiolytics in animal models . Similarly, 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione derivatives have demonstrated antithyroid activity in experimental studies .
    The ongoing investigation of 7,9-Dihydro-2H-purine-2,8(3H)-dione represents an important contribution to the broader field of purine research, potentially leading to advances in treating neurological and other disorders.

Related Purine Derivatives

The study of 7,9-Dihydro-2H-purine-2,8(3H)-dione is enhanced by understanding its relationship to other purine derivatives. The search results provide information about several structurally related compounds that offer insights into the broader family of purine-based molecules.

Structurally Related Compounds

Several compounds share structural similarities with 7,9-Dihydro-2H-purine-2,8(3H)-dione:

  • 9-methyl-7,9-dihydro-3H-purine-2,8-dione (CAS: 100047-70-9): This compound differs from our compound of interest by having a methyl group at the N9 position. It has a molecular formula of C6H6N4O2 and a molecular weight of 166.14 g/mol .

  • 6-Methyl-7,9-dihydro-2H-purine-2,8(3H)-dione: This derivative contains a methyl group at position 6 of the purine ring. It belongs to the class of heterocyclic compounds and nucleobase analogs.

  • 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione (CAS: 19039-41-9): Also known as 7,9-Dimethyluric acid, this compound features methyl groups at positions N7 and N9, plus carbonyl groups at positions 2, 6, and 8. It has a molecular weight of 196.16 g/mol .
    These structural variations illustrate how the basic purine scaffold can be modified to create a diverse array of compounds with potentially different pharmacological properties. Understanding these structural relationships is crucial for the rational design of new compounds with enhanced therapeutic potential.

Structure-Activity Relationships

The biological activities of these related compounds provide insights into how structural modifications affect function. For example, the fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione described in search result have shown significant activity as serotonin receptor ligands with potential applications as antidepressants and anxiolytics .
Similarly, the 8-sulfanyl-3,9-dihydro-1H-purine-2,6-dione derivatives described in search result exhibit antithyroid activity, affecting thyroid hormone levels in experimental animals . This activity is likely related to the specific structural features of these compounds, particularly the presence of a sulfanyl group at position 8. These structure-activity relationships suggest that the biological activities of 7,9-Dihydro-2H-purine-2,8(3H)-dione may be modulated through strategic structural modifications. By understanding how specific structural features influence biological activity, researchers can design optimized derivatives with enhanced efficacy, selectivity, or pharmacokinetic properties.

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